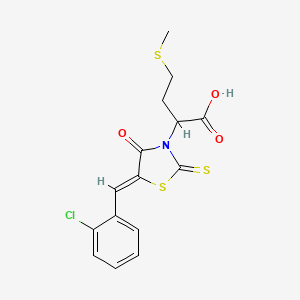

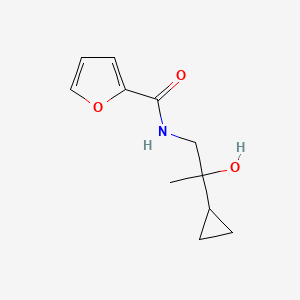

6-chloro-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-chloro-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide, also known as CMOC, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

6-chloro-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide is involved in the synthesis of compounds with significant biological activities. For instance, chromenones linked to a 1,2,3-triazole ring system have been synthesized and evaluated for their anti-ChE activity, showing potential for Alzheimer's disease treatment. One such compound demonstrated good anti-acetylcholinesterase activity and a neuroprotective effect against H2O2-induced cell death in PC12 neurons, although it showed no beta-secretase inhibitory activity. These findings suggest its dual binding activity, targeting both the catalytic active site and the peripheral anionic site of AChE (Saeedi et al., 2017).

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of compounds derived from this compound. Various studies have synthesized and characterized new derivatives, showing remarkable antimicrobial activity against different classes of bacteria and fungi. This indicates the compound's role in developing new antimicrobial agents, which is crucial in the fight against resistant microbial strains (El Azab et al., 2014).

Antitumor Activity

The compound has also shown promise in antitumor activity research. A synthesized compound exhibited distinct inhibitory capacity against the proliferation of cancer cell lines, such as A549 and BGC-823. This highlights its potential application in cancer treatment, offering a new avenue for developing antitumor drugs (Ji et al., 2018).

Corrosion Inhibition

Interestingly, morpholine and piperazine-based carboxamide derivatives, related to this compound, have been studied as corrosion inhibitors for mild steel in HCl medium. These studies suggest that compounds with similar structures can effectively inhibit corrosion, highlighting their potential industrial applications in protecting metals against corrosion (Nnaji et al., 2017).

Wirkmechanismus

Target of action

The compound “6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide” contains a morpholine ring. Morpholine derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of action

Without specific information on the compound, it’s challenging to provide an accurate description of its mode of action. Compounds containing the morpholine ring are known to interact with multiple receptors, which could be helpful in developing new useful derivatives .

Biochemical pathways

Given the wide range of biological activities associated with morpholine derivatives, it’s likely that this compound could interact with multiple biochemical pathways .

Eigenschaften

IUPAC Name |

6-chloro-N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4/c18-13-2-3-15-12(10-13)11-14(17(22)24-15)16(21)19-4-1-5-20-6-8-23-9-7-20/h2-3,10-11H,1,4-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVFQDOTJHTHII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B2554766.png)

![(E)-1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2554767.png)

![Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2554775.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2554780.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2554781.png)

![5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2554783.png)